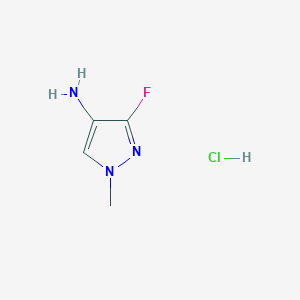

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Fluorinated pyrazoles, such as 3-Fluoro-1-methylpyrazol-4-amine;hydrochloride, play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Novel synthetic approaches to fluorinated pyrazoles have been analyzed in recent years, with a particular emphasis on a detailed consideration of reaction mechanisms .Molecular Structure Analysis

The molecular structure of 3-Fluoro-1-methylpyrazol-4-amine;hydrochloride is based on the molecular formula C5H7FN4HCl. More detailed information about its structure can be found in databases like PubChem .Chemical Reactions Analysis

Fluorinated pyrazoles have been used in a wide range of chemical reactions . The prediction of chemical reaction pathways involving such compounds has been accelerated by the development of novel machine learning architectures .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-1-methylpyrazol-4-amine;hydrochloride can be found in databases like PubChem . It has a molecular weight of 151.57.Applications De Recherche Scientifique

Synthesis and Functionalization

- Fluorinated pyrazoles like 3-amino-4-fluoropyrazoles are valued in medicinal chemistry for their potential to be further functionalized. A study outlines the synthesis of new 3-amino-4-fluoropyrazoles, involving monofluorination of β-methylthio-β-enaminoketones and subsequent condensation with different hydrazines (Surmont et al., 2011).

Derivative Synthesis

- The novel synthesis of 3-Fluoro-1-Aminoadamantane, isolated as the hydrochloride, was achieved in a three-step reaction sequence. This work also includes the preparation of three derivatives of the amine (Anderson et al., 1988).

Fluorination Techniques

- Research on selective fluorination of ethyl 1-methylpyrazole-4-carboxylates under electrolytic anodic oxidation highlights the production of new ethyl 1-methyl-5-fluoropyrazole-4-carboxylates, emphasizing the control of selectivities and yields for fluorinated pyrazole-4-carboxylates (Makino & Yoshioka, 1988).

Pyrazole Chemistry

- A study explored the preparation of 3-alkyl(or aryl)-4-fluoro-5-hydroxypyrazoles and their 1-methyl derivatives, offering insights into the reaction of arylhydrazines with α-fluoro-β-keto esters and the challenges in cyclizing to pyrazoles (Kagaruki et al., 1981).

Fluoroalkylated Compounds

- The synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, and their ring-chain isomerism, is explored. This research provides a foundation for understanding how different solvent and fluoroalkyl substituent lengths can influence the isomerisation of these compounds (Goryaeva et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

3-fluoro-1-methylpyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3.ClH/c1-8-2-3(6)4(5)7-8;/h2H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVYGPLMCRHXNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2628573.png)

![Ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2628580.png)

![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2628581.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2628583.png)

![2-[(3-Benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2628584.png)

![7-(4-bromophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628593.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2628595.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2628596.png)